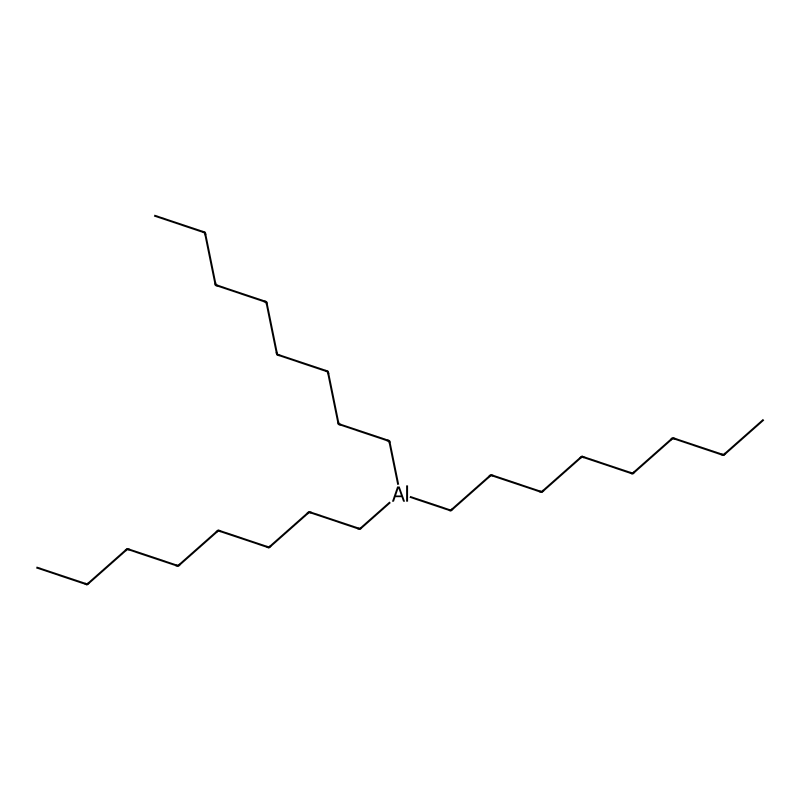

Trioctylaluminum

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trioctylaluminum (TnOA or TOA) is a long-chain trialkylaluminum compound primarily utilized as a specialized co-catalyst and alkylating agent in Ziegler-Natta and metallocene polymerization workflows. Unlike shorter-chain analogs, TnOA features three eight-carbon alkyl chains bonded to a central aluminum atom, which imparts a significantly lower vapor pressure, distinct steric bulk, and milder reducing characteristics [1]. Supplied typically as a neat liquid or a 25 wt.% solution in aliphatic hydrocarbons (e.g., hexanes or heptane), it is highly soluble in non-polar solvents while remaining pyrophoric, necessitating strict inert-gas handling protocols . For industrial procurement, TnOA is prioritized when standard activators fail to provide the required kinetic control, polymer molecular weight, or catalyst stability at elevated temperatures [2].

References

- [2] Smith, M. B. (1974). Monomer-dimer equilibriums of liquid aluminum alkyls. Journal of Organometallic Chemistry, 70(1), 13-33.

- [3] Albeladi, A., Moman, A., & McKenna, T. F. L. (2024). Influence of Cocatalysts on the Performance of Postphthalate Supported Ziegler-Natta Catalysts in Gas-Phase Propylene Polymerization. Industrial & Engineering Chemistry Research, 63(3), 1298-1313.

Substituting Trioctylaluminum (TnOA) with more common, shorter-chain alkylaluminums like Triethylaluminum (TEA) or Triisobutylaluminum (TiBA) fundamentally alters polymerization kinetics and final material properties [1]. TEA possesses a high reducing power that frequently leads to the over-reduction of active titanium species (e.g., converting Ti3+ to inactive lower oxidation states) at temperatures above 60°C, causing premature catalyst deactivation [2]. Furthermore, the smaller steric profile of TEA and TiBA accelerates reaction initiation, which can result in aggressive particle fragmentation and altered settled bulk densities that may foul gas-phase reactors [1]. Consequently, substituting TnOA with TEA in advanced polyolefin synthesis typically results in a drastic reduction in polymer molecular weight and broader molecular weight distributions, rendering the final resin unsuitable for high-performance applications [1].

References

- [1] Albeladi, A., Moman, A., & McKenna, T. F. L. (2024). Influence of Cocatalysts on the Performance of Postphthalate Supported Ziegler-Natta Catalysts in Gas-Phase Propylene Polymerization. Industrial & Engineering Chemistry Research, 63(3), 1298-1313.

- [2] Pongchan, T., Praserthdam, P., & Jongsomjit, B. (2020). Facile Investigation of Ti3+ State in Ti-based Ziegler-Natta Catalyst with A Combination of Cocatalysts Using Electron Spin Resonance (ESR). Bulletin of Chemical Reaction Engineering & Catalysis, 15(1), 55-65.

Prevention of Catalyst Over-Reduction at Elevated Temperatures

Electron Spin Resonance (ESR) studies demonstrate that the choice of aluminum alkyl dictates the stability of the active Ti3+ species in Ziegler-Natta catalysts. While Triethylaluminum (TEA) exhibits high initial activity, its strong reducing power causes over-reduction of the catalyst at 70°C, leading to a sharp decline in polymerization activity [1]. In contrast, Trioctylaluminum (TnOA) provides a milder reduction environment, stabilizing the Ti3+ active sites and maintaining catalytic activity at elevated temperatures, particularly during ethylene/1-hexene copolymerization where TEA suffers severe activity drops[1].

| Evidence Dimension | Retention of catalytic activity during copolymerization vs homopolymerization |

| Target Compound Data | TnOA exhibits only a slight decrease in catalytic activity |

| Comparator Or Baseline | TEA catalytic activity drops significantly from 776 to 484 kg PE/g Ti·h |

| Quantified Difference | TnOA maintains baseline activity levels, whereas TEA suffers a ~37% reduction in activity under identical conditions |

| Conditions | Ethylene/1-hexene copolymerization, Ti-based Ziegler-Natta catalyst, 70°C |

Procuring TnOA allows manufacturers to operate polymerizations at higher temperatures without sacrificing catalyst lifetime or yield.

Enhancement of Polymer Molecular Weight and Distribution Control

The steric bulk and milder reactivity of Trioctylaluminum significantly influence chain transfer mechanisms during gas-phase propylene polymerization. Head-to-head evaluations using postphthalate supported Ziegler-Natta catalysts reveal that TnOA produces polymers with a much higher molecular weight compared to TEA [1]. Additionally, TnOA yields a mildly narrower molecular weight distribution, which is critical for achieving specific mechanical properties in the final plastic part [1].

| Evidence Dimension | Final polymer molecular weight (Mw) and distribution (MWD) |

| Target Compound Data | Produces much higher overall molecular weight with a narrower MWD |

| Comparator Or Baseline | TEA produces lower molecular weight polymer with a broader MWD |

| Quantified Difference | TnOA shifts the molecular weight distribution to higher values while narrowing the polydispersity relative to TEA |

| Conditions | Gas-phase propylene polymerization, postphthalate Ziegler-Natta catalyst |

Buyers targeting high-strength or specialized high-molecular-weight polyolefin grades must select TnOA over TEA to meet stringent mechanical specifications.

Modulation of Reaction Initiation and Powder Morphology

The initiation kinetics of a polymerization reaction directly impact the morphology of the resulting polymer powder. Because TnOA has a larger alkyl chain, its diffusion and activation rates are slower than those of short-chain alkylaluminums. This results in a much milder reaction initiation compared to TEA or Triisobutylaluminum (TiBA) [1]. Consequently, the use of TnOA prevents aggressive early-stage particle fragmentation, leading to overall lower settled bulk densities of the final polymer powder [1].

| Evidence Dimension | Polymerization initiation rate and settled bulk density |

| Target Compound Data | Milder reaction initiation resulting in lower settled bulk densities |

| Comparator Or Baseline | TEA and TiBA exhibit harsher, faster initiation leading to higher bulk densities |

| Quantified Difference | TnOA provides a controlled, gradual initiation phase absent in TEA/TiBA systems, altering final powder metrics |

| Conditions | Gas-phase propylene polymerization, evaluating powder morphology |

Controlled initiation is crucial for preventing reactor fouling and managing thermal runaway at the catalyst particle level during industrial scale-up.

Dimer Dissociation Thermodynamics and Steric Profile

In solution, trialkylaluminums exist in an equilibrium between monomeric and dimeric forms, which dictates their availability to activate catalyst sites. The heat of dissociation for the TnOA dimer is approximately 14.68 kcal/mol, with an entropy of dissociation of 33.76 cal·K−1 [1]. The extended octyl chains provide significant steric bulk, which not only lowers the vapor pressure for safer handling compared to trimethylaluminum (TMA) but also structurally limits the rate at which the monomeric aluminum species can coordinate with complex, sterically hindered transition metal centers[1].

| Evidence Dimension | Heat of dimer dissociation |

| Target Compound Data | 14.68 ± 0.12 kcal/mol for TnOA |

| Comparator Or Baseline | 15.41 ± 0.20 kcal/mol for Tri-n-propylaluminum (TnPA) |

| Quantified Difference | TnOA requires ~0.73 kcal/mol less energy for dimer dissociation than TnPA, though its larger steric bulk dominates its coordination kinetics |

| Conditions | Neat liquid alkyls and hexadecane solutions over wide temperature ranges |

Understanding the specific dissociation thermodynamics of TnOA allows process engineers to accurately model catalyst activation rates and optimize dosing in continuous reactors.

High-Molecular-Weight Polyolefin Production

Due to its ability to prevent over-reduction of Ti3+ sites and limit chain transfer reactions, TnOA is the co-catalyst of choice for synthesizing ultra-high-molecular-weight polyethylene (UHMWPE) and high-Mw polypropylene grades [1].

High-Temperature Ziegler-Natta Copolymerization

In processes requiring elevated temperatures (e.g., 70°C) where standard activators like TEA cause rapid catalyst deactivation, TnOA maintains active site stability, ensuring consistent yields in ethylene/1-hexene copolymerizations[2].

Controlled-Morphology Gas-Phase Polymerization

For gas-phase reactors prone to fouling from aggressive particle fragmentation, TnOA's milder initiation kinetics provide superior control over polymer powder morphology and settled bulk density[1].

Mixed Co-Catalyst Systems for Tunable Activity

TnOA is frequently blended with TEA (e.g., TEA+TnOA mixtures) to balance the high initial activity of TEA with the long-term thermal stability and molecular weight enhancement provided by TnOA, optimizing overall reactor throughput [2].

References

- [1] Albeladi, A., Moman, A., & McKenna, T. F. L. (2024). Influence of Cocatalysts on the Performance of Postphthalate Supported Ziegler-Natta Catalysts in Gas-Phase Propylene Polymerization. Industrial & Engineering Chemistry Research, 63(3), 1298-1313.

- [2] Pongchan, T., Praserthdam, P., & Jongsomjit, B. (2020). Facile Investigation of Ti3+ State in Ti-based Ziegler-Natta Catalyst with A Combination of Cocatalysts Using Electron Spin Resonance (ESR). Bulletin of Chemical Reaction Engineering & Catalysis, 15(1), 55-65.

Physical Description

Color/Form

Density

Melting Point

UNII

GHS Hazard Statements

H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Methods of Manufacturing

REACTION OF ALUMINUM, HYDROGEN, & N-OCTENE BY THE ZEIGLER CATALYZED PROCESS.

The trialkylaluminums are prepared from aluminum, hydrogen and olefins; this improved "direct synthesis" was developed by Ziegler and co-workers. /Trialkylaluminums/

General Manufacturing Information

Storage Conditions

In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...

All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/

Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/

Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/